

molecular structure of 1-Butyl-4-methylpyridinium chloride

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Compound of Interest

Compound Name: **1-Butyl-4-methylpyridinium chloride**

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An In-depth Technical Guide to the Molecular Structure of **1-Butyl-4-methylpyridinium Chloride**

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **1-Butyl-4-methylpyridinium chloride**, an ionic liquid of significant interest to researchers, scientists, and professionals in drug development. The document delves into its molecular architecture, methods of structural elucidation, and the direct implications of its structure on its properties and applications.

Introduction: Beyond a Simple Salt

1-Butyl-4-methylpyridinium chloride, also known as 1-butyl-4-picolinium chloride, is a quaternary ammonium salt with the chemical formula $C_{10}H_{16}ClN$.^{[1][2]} It belongs to the class of compounds known as ionic liquids (ILs), which are salts with melting points below 100°C.^[3] Unlike traditional volatile organic solvents, its negligible vapor pressure, high thermal stability, and tunable properties make it a "green" and versatile alternative in various chemical processes.^[4] For professionals in pharmaceutical and materials science, understanding the precise molecular structure of this compound is paramount, as it dictates its efficacy as a solvent, catalyst, electrolyte, and its potential in advanced applications like drug delivery systems.^{[4][5][6]}

Molecular Architecture and Physicochemical Profile

The compound consists of a 1-butyl-4-methylpyridinium cation and a chloride anion. The cation features a pyridine ring where the nitrogen atom is quaternized by a butyl group. A methyl group is substituted at the 4-position of the aromatic ring.

Key Identifiers and Properties:

Property	Value	Source(s)
CAS Number	112400-86-9	[1] [2]
Molecular Formula	C ₁₀ H ₁₆ ClN	[1] [2] [7]
Molecular Weight	185.69 g/mol	[1] [2]
Synonyms	N-Butyl-4-methylpyridinium chloride, 1-Butyl-4-picolinium chloride	[1] [2]
Appearance	White to off-white crystalline solid/powder	[6] [8]
Melting Point	158-160 °C	[8]
Solubility	Soluble in water	[8]
SMILES	CCCC[N+](=O)[O-]C=C(C=C1)C1	[9] [10]
InChI Key	YTSDTJNDMGOTFN-UHFFFAOYSA-M	[2]

The structure combines a charged, aromatic pyridinium head with flexible, nonpolar alkyl chains (butyl and methyl groups). This amphiphilic nature is fundamental to its ability to dissolve a wide range of organic and inorganic substances, a critical feature for its use as a reaction solvent in pharmaceutical synthesis.[\[4\]](#)

Synthesis: The Quaternization Pathway

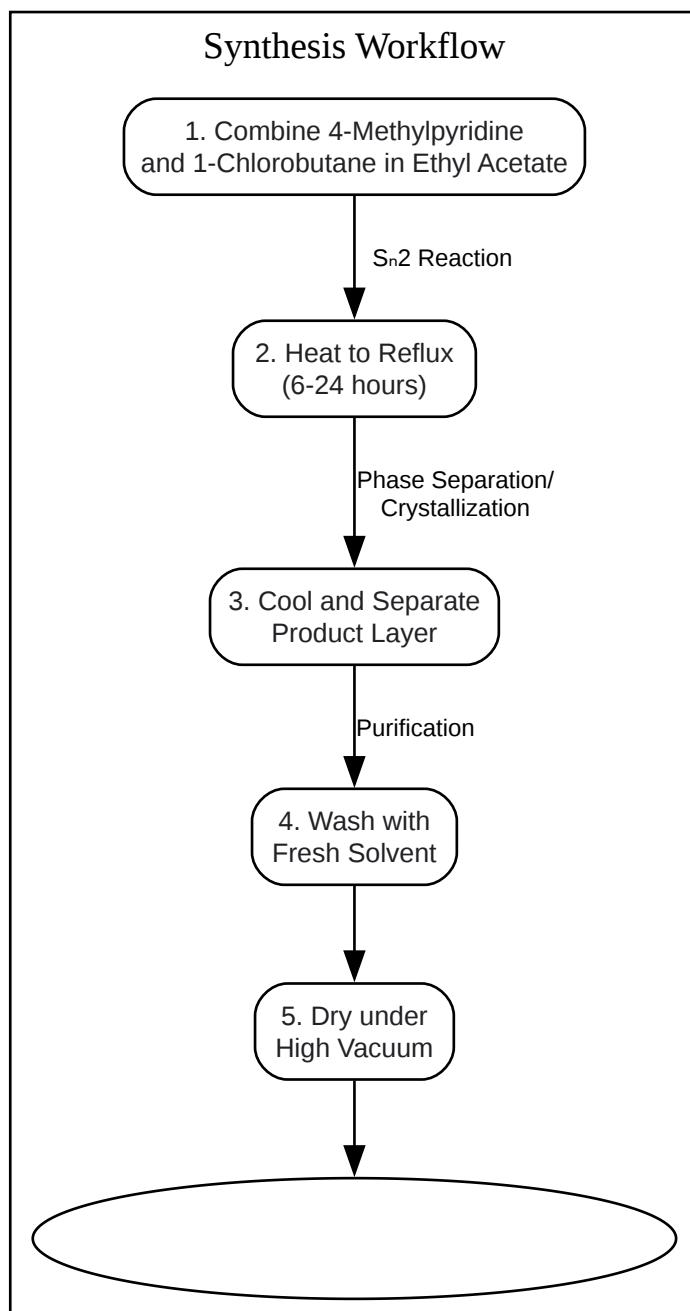
The most common and direct method for synthesizing **1-Butyl-4-methylpyridinium chloride** is through the Menshutkin reaction, a classic S_N2 nucleophilic substitution. This involves the reaction of 4-methylpyridine (also known as γ -picoline) with an n-butyl halide, typically 1-chlorobutane or 1-bromobutane.[3]

The nitrogen atom of the pyridine ring acts as the nucleophile, attacking the electrophilic carbon of the butyl halide, leading to the formation of the quaternary pyridinium salt.

Experimental Protocol: Synthesis of 1-Butyl-4-methylpyridinium Chloride

- **Rationale:** This protocol utilizes a direct quaternization reaction. Using ethyl acetate as a solvent is advantageous as the starting materials are soluble, while the resulting ionic liquid product is often immiscible, allowing for straightforward separation.[3]
- **Reagent Preparation:** In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-methylpyridine (1.0 eq) and 1-chlorobutane (1.0-1.1 eq).
- **Solvent Addition:** Add ethyl acetate as the solvent. The volume should be sufficient to dissolve the reactants upon heating.
- **Reaction:** Heat the mixture to reflux and maintain for several hours (e.g., 6-24 hours), monitoring the reaction progress by TLC or NMR.[11]
- **Product Isolation:** Upon cooling, the ionic liquid product will often separate as a denser layer or crystallize out of the solution.[3]
- **Purification:** Decant the ethyl acetate solvent. Wash the product layer or crystals multiple times with fresh ethyl acetate or diethyl ether to remove any unreacted starting materials.
- **Drying:** Dry the purified product under high vacuum to remove residual solvent, yielding the final white crystalline solid.

Synthesis Workflow Diagram



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Caption: Workflow for the synthesis of **1-Butyl-4-methylpyridinium chloride**.

Definitive Structural Elucidation

Confirming the molecular structure of **1-Butyl-4-methylpyridinium chloride** requires a multi-technique analytical approach. Each method provides complementary information, leading to

an unambiguous structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone technique for elucidating the structure of organic molecules in solution.

- ^1H NMR: Provides information on the number of different types of protons and their connectivity. For the 1-butyl-4-methylpyridinium cation, one would expect distinct signals for the aromatic protons on the pyridinium ring, as well as signals for the methyl and butyl chain protons, with characteristic chemical shifts and splitting patterns (e.g., a triplet for the terminal methyl of the butyl group).
- ^{13}C NMR: Reveals the number of chemically non-equivalent carbon atoms. Signals for the aromatic carbons of the pyridinium ring, the aliphatic carbons of the butyl chain, and the methyl group carbon would be observed.

Protocol for NMR Sample Preparation:

- Weigh approximately 5-10 mg of the dried **1-Butyl-4-methylpyridinium chloride** sample.
- Dissolve the sample in ~0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide, D_2O , or DMSO-d_6) in a clean NMR tube.
- Vortex the tube until the sample is fully dissolved.
- Place the NMR tube in the spectrometer and acquire ^1H and ^{13}C NMR spectra.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the mass-to-charge ratio (m/z) of the ionic components.

- Rationale: Electrospray Ionization (ESI) is the ideal technique for ionic liquids as it gently transfers the pre-existing ions from the solution phase to the gas phase for analysis.
- Expected Result: In positive-ion mode ESI-MS, the analysis will show a prominent peak corresponding to the 1-butyl-4-methylpyridinium cation $[\text{C}_{10}\text{H}_{16}\text{N}]^+$. The expected

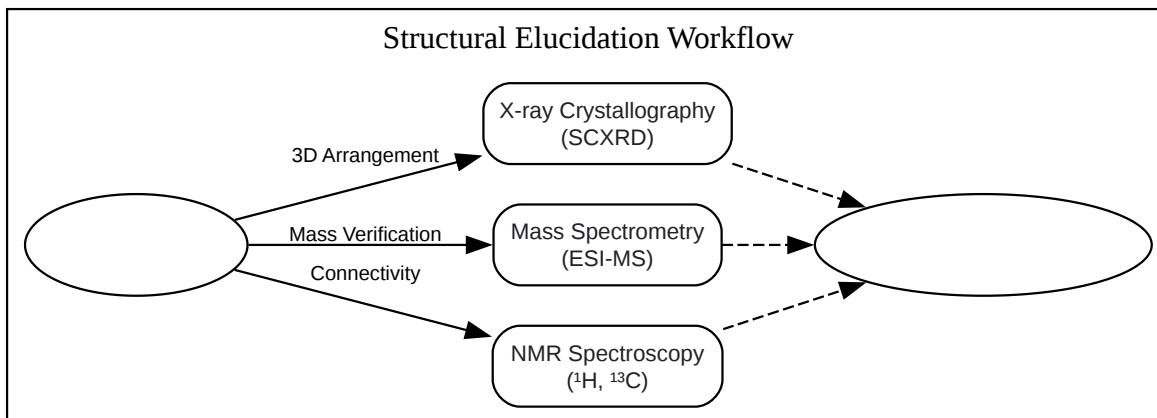
monoisotopic mass of this cation is approximately 150.128 Da.[9] The chloride anion is not typically observed in positive-ion mode.

X-ray Crystallography

Single-crystal X-ray diffraction (SCXRD) provides the most definitive, high-resolution 3D structural information in the solid state.

- **Insights Gained:** This technique determines the precise spatial arrangement of atoms, providing exact bond lengths, bond angles, and information about how the cations and anions pack together in the crystal lattice.[3] This crystal packing information, including hydrogen bonding and van der Waals interactions, is crucial for understanding macroscopic properties like melting point.[3]

Analytical Workflow for Structural Confirmation



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Caption: A multi-technique workflow for structural confirmation.

Applications in Research and Drug Development

The specific molecular structure of **1-Butyl-4-methylpyridinium chloride** directly enables its diverse applications.

- "Green" Solvent in Pharmaceutical Synthesis: Its ability to dissolve a wide range of reactants and its thermal stability make it an excellent medium for organic reactions, often leading to improved reaction rates and yields.[4][5]
- Electrolytes for Energy Storage: The ionic nature of the compound allows it to function as an effective electrolyte in batteries and supercapacitors.[4][5]
- Extraction Processes: It can be used in liquid-liquid extraction, for example, in separating valuable compounds or removing impurities.[5]
- Biocompatible Materials and Drug Delivery: Its properties are being explored for developing materials suitable for medical applications, potentially in drug delivery systems where controlled release and biocompatibility are essential.[5]
- Phase Transfer Catalysis: The compound can facilitate reactions between reactants in different phases (e.g., an aqueous phase and an organic phase), which is a common challenge in the synthesis of complex pharmaceutical molecules.[4]

Safety and Handling

As a chemical reagent, proper handling of **1-Butyl-4-methylpyridinium chloride** is essential.

Key Safety Information:

Hazard Category	GHS Pictogram	Hazard Statements	Precautionary Statements
Skin Irritation	GHS07 (Exclamation Mark)	H315: Causes skin irritation	P280: Wear protective gloves/protective clothing. [12]
Eye Irritation	GHS07 (Exclamation Mark)	H319: Causes serious eye irritation	P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [13]
Respiratory Irritation	GHS07 (Exclamation Mark)	H335: May cause respiratory irritation	P261: Avoid breathing dust/fume/gas/mist/vapors/spray. [13]

- Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[\[8\]\[12\]](#)
- Storage: Store in a tightly sealed container in a dry, cool place under an inert atmosphere. [\[14\]](#)
- Disposal: Dispose of in accordance with local, state, and federal regulations. Contact a licensed professional waste disposal service.[\[13\]](#)

Conclusion

1-Butyl-4-methylpyridinium chloride is more than a simple chemical; its molecular structure is a carefully tuned architecture that yields a unique and highly useful set of properties. The combination of a pyridinium core with specific alkyl substituents creates a versatile ionic liquid with significant applications, from enhancing chemical synthesis to enabling new energy storage technologies. For the research and drug development professional, a thorough

understanding of this structure, confirmed through rigorous analytical techniques, is the key to unlocking its full potential.

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